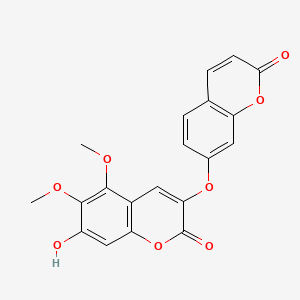

Isodaphnoretin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isodaphnoretin B is a natural compound that belongs to the class of flavonoids. It is a bicoumarin, which means it contains two coumarin units. This compound can be isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Isodaphnoretin B primarily involves extraction and isolation from natural sources. The roots of Stellera chamaejasme are typically used for this purpose. The process involves several steps, including extraction, purification, and crystallization .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction processes .

Análisis De Reacciones Químicas

Types of Reactions: Isodaphnoretin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .

Aplicaciones Científicas De Investigación

Isodaphnoretin B has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of flavonoids and bicoumarins.

Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mecanismo De Acción

The mechanism of action of Isodaphnoretin B involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Inhibition of Enzymes: It inhibits certain enzymes involved in inflammatory and oxidative processes.

Modulation of Signaling Pathways: It affects signaling pathways related to cell growth, apoptosis, and immune responses.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress

Comparación Con Compuestos Similares

Daphnoretin: Another bicoumarin isolated from Stellera chamaejasme.

Peucenin 7-O-methyl ether: A related compound with similar structural features.

Uniqueness: Isodaphnoretin B is unique due to its specific bicoumarin structure and its distinct biological activities. Compared to similar compounds, it has shown promising results in various biological assays, making it a compound of interest for further research .

Propiedades

IUPAC Name |

7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSJYKPMAYMIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Isodaphnoretin B and where was it discovered?

A1: this compound is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []

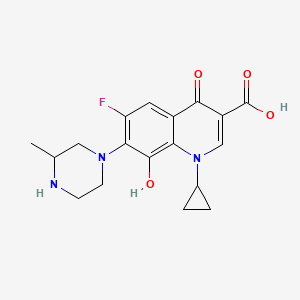

Q2: What is the chemical structure of this compound?

A2: The research paper describes this compound as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.

Q3: What methods were used to characterize this compound?

A3: The researchers utilized various spectroscopic techniques to determine the structure of this compound. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)